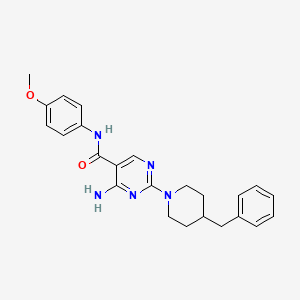
4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenylamine, benzylpiperidine, and pyrimidine derivatives. Common synthetic routes may involve:
Amination: Introduction of the amino group to the pyrimidine ring.
Coupling Reactions: Formation of the piperidine and benzyl groups.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might target the carboxamide group.
Substitution: Substitution reactions could occur at the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site.
Receptor Binding: It might exert its effects by binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)pyrimidine-5-carboxamide
- 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide
Uniqueness
The unique structural features, such as the specific substitution pattern on the pyrimidine ring and the presence of the methoxy group, might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-31-20-9-7-19(8-10-20)27-23(30)21-16-26-24(28-22(21)25)29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,30)(H2,25,26,28) |
InChI Key |
GARHYTXIKMOSIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one](/img/structure/B11198272.png)
![1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B11198276.png)
![N-(4-ethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11198283.png)
![N-(4-Acetamidophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198285.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198287.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11198291.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11198296.png)
![N-(4-ethylphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11198300.png)
![N-(4-fluorobenzyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11198301.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B11198305.png)

![N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide](/img/structure/B11198316.png)
![N-methyl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B11198319.png)
![4-(dimethylamino)-N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylbenzamide](/img/structure/B11198325.png)
